molecular formula C19H20N2O6 B554322 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate CAS No. 10512-93-3

4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate

Cat. No. B554322
CAS RN: 10512-93-3
M. Wt: 372,37 g/mole
InChI Key: GLFONBITBIYJPS-KRWDZBQOSA-N
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Description

“4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate” is a compound that falls under the category of amino acid derivatives . It has a molecular weight of 330.3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H14N2O6/c19-15 (24-14-8-6-13 (7-9-14)18 (21)22)10-17-16 (20)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2, (H,17,20) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature .

Scientific Research Applications

Peptide Synthesis

Z-Val-ONp is commonly used in the synthesis of peptides. It acts as an activated ester, which makes it a valuable reagent for forming peptide bonds in solution phase peptide synthesis . This compound is particularly useful due to its high purity and stability, which are crucial for the synthesis of complex peptides used in therapeutic drugs and biochemical research.

Protease Activity Studies

In the study of proteases, Z-Val-ONp serves as a substrate to determine enzyme specificity. Proteases, which play a pivotal role in protein metabolism, can be studied by observing their interaction with Z-Val-ONp. The rate of hydrolysis of this compound by different proteases can provide insights into the enzyme’s activity and specificity .

Radiolabelling of Biomolecules

Z-Val-ONp is used in the indirect radiofluorination of biomolecules. This process is essential in molecular imaging, particularly in positron emission tomography (PET), which requires the labelling of biomolecules with radioactive isotopes. Z-Val-ONp activated esters facilitate the attachment of these isotopes to peptides and other biomolecules .

Antimicrobial Activity Research

Researchers have utilized Z-Val-ONp in the synthesis of urea derivatives to explore their antimicrobial properties. These studies are significant for the development of new antibiotics and understanding the mechanism of action of potential antimicrobial agents .

Drug Development

In drug development, Z-Val-ONp is used to create intermediates that can be further modified to produce new pharmaceutical compounds. Its reactive nature allows for the introduction of various functional groups, which can lead to the discovery of novel drugs with specific therapeutic effects .

Chemical Education and Research

Z-Val-ONp is also employed in educational settings and chemical research laboratories to demonstrate reactions at the benzylic position. It provides a practical example of how certain functional groups can influence the reactivity of a molecule, which is a fundamental concept in organic chemistry .

Synthesis of Cleavable Linkers

This compound is instrumental in the synthesis of cleavable linkers used for reversible conjugation of amines to thiol-modified DNA. Such linkers are crucial in the study of genetic material and the development of gene therapies .

Safety and Hazards

The compound is associated with several hazard statements including H302-H315-H319-H332-H335 . Precautionary measures include P280-P305+P351+P338-P310 .

properties

IUPAC Name

(4-nitrophenyl) (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-13(2)17(20-19(23)26-12-14-6-4-3-5-7-14)18(22)27-16-10-8-15(9-11-16)21(24)25/h3-11,13,17H,12H2,1-2H3,(H,20,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFONBITBIYJPS-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146960
Record name 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate

CAS RN

10512-93-3
Record name N-[(Phenylmethoxy)carbonyl]-L-valine 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10512-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-valinate
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